What are the physical and chemical properties of 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid?
What are the physical and chemical properties of 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid?
An In-Depth Technical Guide to 3-Ethoxy-5-(trifluoromethyl)phenylboronic Acid
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and practical properties of 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid. It is intended for researchers, chemists, and drug development professionals who utilize functionalized arylboronic acids in advanced organic synthesis.
Introduction and Molecular Overview
3-Ethoxy-5-(trifluoromethyl)phenylboronic acid is a specialized arylboronic acid derivative that serves as a critical building block in modern synthetic chemistry. Its utility is defined by the unique electronic interplay of its substituents on the phenyl ring: an electron-donating ethoxy group and a strongly electron-withdrawing trifluoromethyl group. This substitution pattern imparts specific reactivity, stability, and solubility characteristics, making it a valuable reagent for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and advanced materials.[1][2]
The core structure consists of a phenyl ring functionalized with a boronic acid moiety [-B(OH)₂], an ethoxy group (-OCH₂CH₃), and a trifluoromethyl group (-CF₃). The boronic acid group is the reactive center for palladium-catalyzed cross-coupling reactions, while the substituents modulate the electronic properties of the aromatic ring, influencing reaction kinetics and selectivity.
Caption: Molecular structure of 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid.
Physicochemical Properties
The physical properties of a reagent are critical for its handling, storage, and application in specific reaction conditions. The data for 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 871332-96-6 | [3][4] |
| Molecular Formula | C₉H₁₀BF₃O₃ | [4] |
| Molecular Weight | 233.98 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Solubility | Soluble in many organic solvents like DMSO. | [5][7] |
Stability and Storage
Like many boronic acids, this compound is sensitive to moisture and can undergo dehydration to form its corresponding boroxine (a trimeric anhydride).[8] This process is often reversible but can complicate stoichiometry and impact reaction yields.
Recommended Storage Protocol:
-
Temperature: Store at room temperature or refrigerated (2–8°C) for long-term stability.[7]
-
Atmosphere: Keep in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture absorption and oxidative degradation.[7]
-
Handling: Use in a well-ventilated area or fume hood. Avoid formation of dust.[9][10]
Chemical Properties and Synthetic Applications
The primary application of 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation.[5]
Electronic Effects and Reactivity
The reactivity of the boronic acid is governed by the electronic nature of the phenyl ring substituents.
-
Trifluoromethyl (-CF₃) Group: This is a potent electron-withdrawing group. Its presence increases the Lewis acidity of the boron atom, which can enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[11][12] It also generally increases the stability of the compound against protodeboronation (cleavage of the C-B bond).[11]
-
Ethoxy (-OCH₂CH₃) Group: As an electron-donating group, the ethoxy substituent increases electron density on the phenyl ring.
The combination of these opposing electronic effects creates a unique reactivity profile that can be leveraged for selective synthesis.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction facilitates the synthesis of biaryl compounds by coupling an organoboron species with an organic halide or triflate, catalyzed by a palladium(0) complex.[13] The reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[14]
Catalytic Cycle Mechanism: The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst.[15]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, field-proven protocol for the use of 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid in a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
3-Ethoxy-5-(trifluoromethyl)phenylboronic acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01–0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous Solvent System (e.g., 1,4-Dioxane/Water, THF/Water, Toluene/Water)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid (1.5 equiv), and the base (3.0 equiv).[15]
-
Inerting the Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via cannula or syringe. The mixture should be stirred to form a suspension.[13]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.05 equiv).[15]
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80–100°C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.[15]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Transfer to a separatory funnel and wash with water or brine to remove the inorganic base and boron byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure biaryl product.[16]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed. Based on safety data sheets for analogous arylboronic acids, the following precautions are advised.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[17][18]
-
Hazards: May cause skin and serious eye irritation.[17][18] Harmful if swallowed. Avoid breathing dust.[10]
-
First Aid:
-
Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17]
-
Inhalation: Move the person to fresh air.[10]
-
-
Handling: Handle in a well-ventilated place, preferably a fume hood, to avoid dust formation and inhalation.[9][10]
Conclusion
3-Ethoxy-5-(trifluoromethyl)phenylboronic acid is a highly functionalized and versatile reagent for advanced organic synthesis. Its unique electronic properties, stemming from the combination of electron-donating and electron-withdrawing substituents, provide chemists with a powerful tool for creating C-C bonds through Suzuki-Miyaura cross-coupling. Understanding its physicochemical properties, reactivity, and proper handling protocols is essential for its successful application in the development of novel pharmaceuticals, agrochemicals, and materials.
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